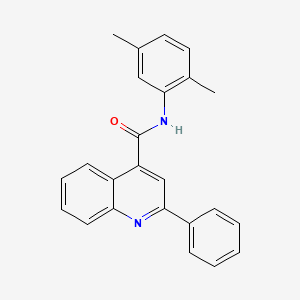
N-(2,5-dimethylphenyl)-2-phenyl-4-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dimethylphenyl)-2-phenyl-4-quinolinecarboxamide, commonly known as DMQX, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMQX belongs to the class of quinoline derivatives and is a potent non-competitive antagonist of AMPA receptors, which are involved in excitatory neurotransmission in the central nervous system.
作用机制
DMQX acts by binding to the transmembrane domain of AMPA receptors, which are ligand-gated ion channels that mediate fast excitatory neurotransmission in the brain. By blocking the ion channel pore, DMQX prevents the influx of calcium ions into the neuron, which is necessary for the induction of long-term potentiation and synaptic plasticity.
Biochemical and Physiological Effects:
DMQX has been shown to have potent effects on synaptic transmission and plasticity in various brain regions, including the hippocampus, cortex, and striatum. DMQX has been shown to impair spatial memory and learning in animal models, suggesting that AMPA receptors play a crucial role in these processes. Moreover, DMQX has been shown to have anticonvulsant effects in animal models of epilepsy, highlighting the potential therapeutic applications of DMQX in the treatment of neurological disorders.
实验室实验的优点和局限性
One of the main advantages of DMQX is its high potency and selectivity for AMPA receptors, which makes it an ideal tool for studying the role of these receptors in synaptic transmission and plasticity. Moreover, DMQX has a long half-life and can be administered systemically or locally, making it suitable for in vivo experiments. However, one limitation of DMQX is its potential toxicity and off-target effects, which can complicate the interpretation of experimental results.
未来方向
DMQX has the potential to be used as a therapeutic agent for various neurological disorders, including epilepsy, stroke, and traumatic brain injury. Future research could focus on developing more selective and potent AMPA receptor antagonists that have fewer off-target effects and better pharmacokinetic properties. Moreover, DMQX could be used in combination with other drugs to enhance its therapeutic efficacy and reduce its toxicity. Finally, DMQX could be used as a tool to study the role of AMPA receptors in various brain regions and their involvement in neurological disorders.
合成方法
The synthesis of DMQX involves the reaction of 2-phenyl-4-quinolinecarboxylic acid with 2,5-dimethylphenylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction yields DMQX as a white crystalline solid with a high purity of over 99%.
科学研究应用
DMQX has been extensively studied for its potential applications in neuroscience research. As a non-competitive antagonist of AMPA receptors, DMQX has been shown to block the excitatory effects of glutamate, a neurotransmitter that plays a crucial role in learning and memory. DMQX has been used in various animal models to study the mechanisms underlying synaptic plasticity, long-term potentiation, and memory formation.
属性
IUPAC Name |
N-(2,5-dimethylphenyl)-2-phenylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O/c1-16-12-13-17(2)22(14-16)26-24(27)20-15-23(18-8-4-3-5-9-18)25-21-11-7-6-10-19(20)21/h3-15H,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJDCTHMEAXXGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[2-(1-azocanyl)-2-oxoethyl]-4-methyl-2-piperazinone](/img/structure/B6044041.png)
![N-(2-methylphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea](/img/structure/B6044047.png)
![1-(3,4-dihydro-2(1H)-isoquinolinyl)-3-[(4-methylbenzyl)oxy]-2-propanol hydrochloride](/img/structure/B6044048.png)
![1-[(4-methylphenyl)sulfonyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide](/img/structure/B6044054.png)
![2-[2-(2-chloro-5-methylphenoxy)propanoyl]-N-ethylhydrazinecarbothioamide](/img/structure/B6044062.png)
![5-{3-[(1,4-dithiepan-6-ylamino)methyl]pyrrolidin-1-yl}-2-methylpyridazin-3(2H)-one](/img/structure/B6044065.png)
![(2E)-4-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-2-pentenamide](/img/structure/B6044067.png)

![N-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-(3-fluorophenyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B6044090.png)
![2-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6044101.png)
![(1R*,2R*,4R*)-N-{[2-(diethylamino)-3-pyridinyl]methyl}bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B6044103.png)
![N-[2-(4-morpholinyl)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6044104.png)
![3-{[3-(hydroxymethyl)-3-(2-phenoxyethyl)-1-piperidinyl]carbonyl}-2H-chromen-2-one](/img/structure/B6044108.png)
![ethyl 1-[3-(3-methyl-1H-pyrazol-1-yl)propanoyl]-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B6044112.png)
